molecular formula C4H5ClN2O B12331890 N-(cyanomethyl)-N-methylcarbamoylchloride

N-(cyanomethyl)-N-methylcarbamoylchloride

Cat. No.: B12331890
M. Wt: 132.55 g/mol
InChI Key: KKLOBNYTSKNJQI-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-methylcarbamoylchloride is an organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a cyanomethyl group and a methylcarbamoyl group attached to a central chlorine atom. Its unique structure makes it a valuable intermediate in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-methylcarbamoylchloride typically involves the reaction of N-methylcarbamoyl chloride with cyanomethyl reagents under controlled conditions. One common method is the reaction of N-methylcarbamoyl chloride with cyanomethyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-methylcarbamoylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding N-(cyanomethyl)-N-methylcarbamates, ethers, or thioethers.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

    Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form N-(cyanomethyl)-N-methylcarbamic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3)

    Conditions: Low temperatures for substitution reactions, ambient conditions for hydrolysis

Major Products Formed

  • N-(cyanomethyl)-N-methylcarbamates
  • N-(cyanomethyl)-N-methyl ethers
  • N-(cyanomethyl)-N-methyl thioethers
  • N-(cyanomethyl)-N-methylcarbamic acid

Scientific Research Applications

N-(cyanomethyl)-N-methylcarbamoylchloride has diverse applications in scientific research, including:

  • Chemistry : Used as an intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals.
  • Biology : Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
  • Medicine : Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
  • Industry : Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-methylcarbamoylchloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, enzymes, and other cellular components. This reactivity is exploited in various applications, including the design of enzyme inhibitors and the study of protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-methylcarbamate
  • N-(cyanomethyl)-N-methyl ether
  • N-(cyanomethyl)-N-methyl thioether

Uniqueness

N-(cyanomethyl)-N-methylcarbamoylchloride is unique due to the presence of both a cyanomethyl group and a methylcarbamoyl group attached to a central chlorine atom. This combination of functional groups imparts distinct reactivity and versatility, making it a valuable intermediate in various chemical transformations. Compared to similar compounds, this compound offers a broader range of synthetic applications and potential for modification of biomolecules.

Properties

Molecular Formula

C4H5ClN2O

Molecular Weight

132.55 g/mol

IUPAC Name

N-(cyanomethyl)-N-methylcarbamoyl chloride

InChI

InChI=1S/C4H5ClN2O/c1-7(3-2-6)4(5)8/h3H2,1H3

InChI Key

KKLOBNYTSKNJQI-UHFFFAOYSA-N

Canonical SMILES

CN(CC#N)C(=O)Cl

Origin of Product

United States

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